molecular formula C17H19N3O2S B2703491 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 872689-34-4

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2703491
CAS No.: 872689-34-4
M. Wt: 329.42
InChI Key: IEKAOZVIHNZQLN-UHFFFAOYSA-N
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Description

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a chemical compound with the molecular formula C17H19N3O2S and a molecular weight of 329.42 g/mol. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities .

Scientific Research Applications

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” is not available, morpholino compounds are generally used in molecular biology to modify gene expression . They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Future Directions

Pyridazine and phthalazine compounds, which are part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, have been the focus of considerable research due to their diverse biological activities . They are often used as scaffolds for the synthesis of a diverse range of biologically active compounds . This suggests that “this compound” and similar compounds could have potential applications in pharmaceutical industries and could be the subject of future research .

Preparation Methods

The synthesis of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves several steps. One common method includes the reaction of 6-(p-tolyl)pyridazin-3-yl thiol with morpholine and ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or thio group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Comparison with Similar Compounds

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can be compared with other pyridazinone derivatives, such as:

    6-Aryl-3(2H)-pyridazinone: Known for its antimicrobial and anti-inflammatory activities.

    2,7-Naphthyridine derivatives: Exhibiting anticancer and antimicrobial properties.

    Pyridazine derivatives: Used in cardiovascular drugs and agrochemicals.

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological profiles and applications.

Properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-2-4-14(5-3-13)15-6-7-16(19-18-15)23-12-17(21)20-8-10-22-11-9-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKAOZVIHNZQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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